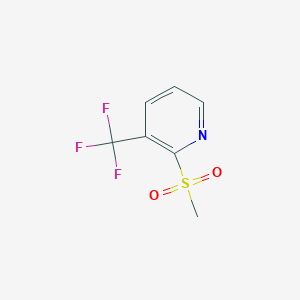

2-Methylsulfonyl-3-trifluoromethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methylsulfonyl-3-trifluoromethylpyridine” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3NO2S and a molecular weight of 225.19 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group and a methylsulfonyl group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering in the name of the compound.Wissenschaftliche Forschungsanwendungen

Molecular Modeling and Experimental Studies

Molecular modeling and experimental studies have been conducted on pyridinium-based ionic liquids, involving compounds like 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide. These studies explore the thermodynamic and transport properties of these ionic liquids, offering insights into their potential applications in various fields, including electrochemistry and materials science. The research combines pulsed field gradient nuclear magnetic resonance spectroscopy and molecular dynamics simulations to determine self-diffusivities, activation energies for diffusion, and other important properties (Cadena et al., 2006).

Structure and Stability of α-Sulfonyl Carbanions

Ab initio calculations have been performed to study the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions. These studies highlight the significant impact of fluorine substitution on the structure and energy of these carbanions, which is crucial for understanding their reactivity and potential applications in synthetic chemistry (Raabe et al., 1996).

Sulfonamides in Cationic Cyclisations

Research into sulfonamides has shown their effectiveness as terminators of cationic cyclisations, with trifluoromethanesulfonic acid acting as an excellent catalyst. This work has implications for the synthesis of complex organic molecules, including polycyclic systems, and enhances our understanding of organic reaction mechanisms (Haskins & Knight, 2002).

Novel Sulfonated Nanofiltration Membranes

Innovations in membrane technology have led to the development of novel sulfonated thin-film composite nanofiltration membranes, which show improved water flux for the treatment of dye solutions. This advancement is particularly significant for environmental and industrial applications, where efficient and effective water purification methods are in high demand (Liu et al., 2012).

Electrophilic Fluorination Reactions

Research into electrophilic fluorination reactions has uncovered new methodologies for introducing fluorine-containing groups into organic molecules, which is of great interest for the development of pharmaceuticals and agrochemicals. These studies provide a deeper understanding of the reaction mechanisms and the role of different catalysts and reagents in the fluorination process (Zhang, Xu, & Qing, 2015).

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Methylsulfonyl-3-trifluoromethylpyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-14(12,13)6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBOYTZGLSKYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)

![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)

![N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2992735.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2992736.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)

![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)